molecular formula C16H14N2O B3810035 N-[3-(1H-indol-4-yl)phenyl]acetamide

N-[3-(1H-indol-4-yl)phenyl]acetamide

Cat. No.: B3810035
M. Wt: 250.29 g/mol
InChI Key: PHYVOOSBCHEVSO-UHFFFAOYSA-N
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Description

N-[3-(1H-Indol-4-yl)phenyl]acetamide is an investigational chemical compound featuring an indole scaffold linked to a phenylacetamide group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel oncology and enzymology therapeutics. Indole-based compounds are a prominent area of study due to their diverse biological activities. Research on analogous structures has shown that such molecules can function as potent inhibitors of anti-apoptotic Bcl-2 proteins, which are key regulators of programmed cell death and are often overexpressed in various cancers, contributing to drug resistance . Furthermore, indole-acetamide hybrids have been explored for their efficacy in inhibiting enzymes like elastase, a serine protease involved in skin aging and inflammatory diseases . The incorporation of the acetamide linker is a common strategy in rational drug design, as it can enhance binding affinity and selectivity toward target proteins . Researchers value this compound for its potential to induce apoptosis and cell cycle arrest in cancer cell lines, providing a useful tool for probing cancer biology mechanisms . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(1H-indol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)18-13-5-2-4-12(10-13)14-6-3-7-16-15(14)8-9-17-16/h2-10,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYVOOSBCHEVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 1h Indol 4 Yl Phenyl Acetamide

Retrosynthetic Analysis of N-[3-(1H-indol-4-yl)phenyl]acetamide

A retrosynthetic analysis of this compound reveals two primary strategic bond disconnections. The most apparent disconnection is the amide bond (C-N bond), which simplifies the target molecule into 3-(1H-indol-4-yl)aniline and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable transformation in synthetic organic chemistry.

A more complex and crucial disconnection involves the carbon-carbon (C-C) bond forming the biaryl axis between the indole (B1671886) C4 position and the phenyl ring. This disconnection leads to two key precursor fragments: a suitably functionalized indole, such as 4-bromoindole (B15604) or indole-4-boronic acid, and a corresponding functionalized benzene (B151609) derivative, like 3-aminophenylboronic acid or 1-bromo-3-nitrobenzene. The synthesis of biaryls is a well-established field, with palladium-catalyzed cross-coupling reactions being the most prominent methods. This retrosynthetic approach allows for a convergent synthesis, where the two main aromatic fragments are prepared separately and then joined in a late-stage coupling reaction.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis showing the key disconnections of the amide and biaryl bonds.

Conventional Synthetic Routes for this compound

Conventional routes to this compound typically follow the convergent strategy outlined in the retrosynthetic analysis, focusing on the construction of the key biaryl linkage followed by amide formation.

Multi-Step Synthesis Approaches

The formation of the 4-aryl-indole core is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method, involving the reaction of an organoboron compound with an organohalide. acs.org For the synthesis of the target compound, this would typically involve the coupling of indole-4-boronic acid with a 3-substituted bromobenzene (B47551) derivative (e.g., 1-bromo-3-nitrobenzene). Following the coupling, the nitro group can be reduced to an amine, which is then acetylated.

An alternative and equally powerful method is the Buchwald-Hartwig amination. nih.govorganic-chemistry.org Research has described the synthesis of related 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues using a functionalized dibromobenzene as a key scaffold, which is modified by sequential Suzuki coupling and Buchwald-Hartwig amination. mdpi.com This highlights the flexibility of these palladium-catalyzed methods in building complex aromatic systems. mdpi.com

A general synthetic pathway can be summarized as:

Preparation of Precursors: Synthesis of a protected or functionalized indole (e.g., 4-bromo-1H-indole or 1H-indole-4-boronic acid) and a substituted phenyl partner (e.g., 3-bromoaniline (B18343) or (3-aminophenyl)boronic acid).

Cross-Coupling Reaction: A palladium-catalyzed reaction, such as Suzuki or Negishi coupling, to form the C4-phenyl bond of the indole.

Functional Group Interconversion: If necessary, reduction of a nitro group to an amine on the phenyl ring.

Amide Formation: Acylation of the resulting aniline (B41778) derivative with acetyl chloride or acetic anhydride to yield the final product.

Optimization of Reaction Conditions and Yields

The efficiency of the multi-step synthesis, particularly the crucial cross-coupling step, is highly dependent on the optimization of reaction conditions. Key parameters that are systematically varied to maximize yield and purity include the choice of catalyst, ligand, base, and solvent.

For Suzuki-Miyaura couplings, a variety of palladium catalysts and ligands can be employed. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize more sophisticated phosphine (B1218219) ligands (e.g., SPhos, XPhos) that promote higher turnover numbers and are effective for coupling challenging substrates. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/ethanol) is also critical for efficient transmetalation and reductive elimination steps in the catalytic cycle. nih.gov

Similarly, for the Buchwald-Hartwig amination, the selection of the palladium precatalyst and the phosphine ligand is paramount. rsc.orglibretexts.org Ligands like tBuXphos have been shown to be effective for the N-arylation of indoles. nih.gov The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure complete conversion while minimizing side reactions. rsc.org

The table below summarizes typical components optimized for palladium-catalyzed cross-coupling reactions.

ParameterCommon OptionsPurpose in Reaction Mechanism
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst.
LigandPPh₃, XPhos, SPhos, dppfStabilizes the Pd center and facilitates oxidative addition and reductive elimination.
BaseK₂CO₃, K₃PO₄, CsF, t-BuONaActivates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig).
SolventToluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesSolubilizes reactants and influences catalyst activity and stability.

Advanced Synthetic Strategies for this compound Analogues

To explore the structure-activity relationship (SAR) of the this compound scaffold, the generation of diverse analogues is essential. Advanced synthetic strategies facilitate the rapid and controlled synthesis of libraries of related compounds.

Parallel and Combinatorial Synthesis Techniques

Parallel and combinatorial synthesis are powerful tools for rapidly generating large libraries of compounds for high-throughput screening. mdpi.comnih.gov These techniques leverage the convergent nature of the synthetic route. A common strategy involves preparing a core intermediate, such as 3-(1H-indol-4-yl)aniline, in bulk. This core can then be reacted in parallel with a diverse set of acylating agents (e.g., various acid chlorides or carboxylic acids activated with coupling reagents) to produce a library of N-acyl derivatives.

Alternatively, a library of diverse aryl or heteroaryl boronic acids can be coupled with a common indole precursor, such as 4-bromo-1-(tert-butoxycarbonyl)-1H-indole. After the coupling and deprotection steps, the resulting diverse anilines can be acetylated to yield the final library. Solution-phase parallel synthesis has been successfully applied to create libraries of related heterocyclic compounds, demonstrating the feasibility of this approach. acs.org

Regioselective and Stereoselective Synthesis of Derivatives

Achieving regioselectivity is crucial when synthesizing derivatives with specific substitution patterns on the indole or phenyl rings. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position. Therefore, functionalization at other positions, such as C2, C4, C5, C6, or C7, often requires directed metalation or specific C-H activation strategies. nih.govuri.edu For instance, directing groups on the indole nitrogen can guide metallation and subsequent functionalization to a specific position on the benzene portion of the indole nucleus. msu.edunih.gov

Stereoselectivity becomes important when chiral centers are introduced into the molecule. For instance, if substituents on the acetamide (B32628) group or elsewhere create a chiral center, stereoselective synthesis would be required to obtain specific enantiomers. Furthermore, if bulky substituents are introduced at the positions flanking the biaryl bond, atropisomerism can occur due to restricted rotation. The synthesis of such axially chiral N-arylindoles can be achieved using enantioselective catalytic methods, providing access to single, stable atropisomers. pku.edu.cnacs.org These advanced methods allow for precise control over the three-dimensional structure of the synthesized analogues, which can be critical for their biological activity.

Design Principles for Structural Diversification of this compound Derivatives

The structural framework of this compound offers multiple avenues for chemical modification to optimize its physicochemical and pharmacological properties. The core structure, consisting of an indole ring linked to an acetamide-bearing phenyl ring, can be systematically altered to explore the structure-activity relationships (SAR).

Core Modifications and Side Chain Elaboration

The synthesis of analogs of this compound often involves a modular approach, allowing for extensive diversification of the core and its substituents. A key strategy for modifying the central phenyl ring involves the use of a functionalized dibromobenzene intermediate. nih.gov This scaffold provides a versatile platform for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, enabling the flexible introduction of the indole and acetamide moieties. nih.gov

Research into structurally related 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues has underscored that the 1H-indol-4-yl group is a critical feature for the biological activity of certain compound series. nih.gov This finding suggests that while modifications to the phenyl and acetamide portions are viable, maintaining the indol-4-yl connection is paramount for retaining the desired therapeutic effects in those specific cases.

Side chain elaboration can be pursued at several positions. For the indole core, synthetic pathways have been developed that allow for the introduction of various heterocyclic groups at different positions of the indole ring to create diverse analogs. nih.gov Furthermore, the nitrogen of the indole can be alkylated with reagents like ethyl bromoacetate, which, after hydrolysis, provides a carboxylic acid handle for further derivatization. nih.gov The acetamide portion also presents opportunities for modification. The acetyl group (CH₃CO-) can be replaced with other acyl groups, or the nitrogen atom can be part of a more complex chemical motif to explore new interactions with biological targets.

Application of Bioisosterism for Amide Bond Replacements

The amide bond is a central feature of this compound, but it can be susceptible to enzymatic hydrolysis. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address potential metabolic instability while preserving or enhancing biological activity. numberanalytics.comnih.gov This approach involves substituting the amide group with other functional groups that mimic its size, shape, and electronic properties. numberanalytics.com

Several classes of amide bioisosteres are known, with heterocyclic rings being particularly common. ijpcbs.com These replacements can enhance metabolic stability, selectivity, and pharmacokinetic profiles. numberanalytics.com The success of any given bioisosteric replacement is highly dependent on the specific molecular context. numberanalytics.com

A variety of bioisosteres can be considered for replacing the amide linkage in this compound. These heterocycles can mimic the hydrogen bonding and planar characteristics of the amide bond. ijpcbs.com

Table 1: Common Bioisosteric Replacements for the Amide Bond

Bioisostere Class Example(s) Key Features & Rationale
Heterocycles 1,2,4-Oxadiazole, 1,3,4-Oxadiazole (B1194373) Mimic planarity and dipole moment of an amide; can improve metabolic stability. ijpcbs.com
1,2,3-Triazole Can mimic hydrogen bonding properties while enhancing metabolic stability. numberanalytics.comijpcbs.com
Tetrazole, Pyrazole, Imidazole Serve as stable platforms that can replicate the spatial and electronic arrangement of the amide group. ijpcbs.com

| Non-classical | Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability and reducing the amine's basicity. numberanalytics.com |

Synthesis of Prodrugs and Probes Based on this compound

Prodrug Synthesis: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is employed to overcome issues such as poor solubility, instability, or unfavorable pharmacokinetics. nih.govijpcbs.com For this compound, with its amine and indole functionalities, several prodrug strategies are applicable.

N-Acylation Derivatives: While the parent compound is an acetamide, further acylation at the indole nitrogen can create prodrugs. N-acyl derivatives are often more lipophilic, which can aid in membrane penetration. researchgate.net

Amino Acid Conjugates: Attaching amino acids or peptides to the parent molecule, for instance at the indole nitrogen, can improve water solubility and potentially target specific amino acid transporters in the gut for enhanced absorption. nih.govresearchgate.net The amide or ester bonds linking the amino acid are designed to be cleaved by peptidases or esterases to release the active drug. nih.gov

Targeted Release Systems: Advanced prodrugs can be designed for targeted release. For example, glutathione (B108866) (GSH)-responsive prodrugs have been developed for indole-containing compounds to target cancer cells, which often have higher intracellular GSH concentrations. mdpi.com

Synthesis of Chemical Probes: Chemical probes, such as fluorescently labeled or biotinylated derivatives, are essential tools for studying the molecular mechanisms of action of a compound. They can be used in applications like fluorescence microscopy, pull-down assays, and competitive binding experiments to identify and visualize the biological targets of the parent molecule. nih.gov

The synthesis of probes based on this compound would involve identifying a position on the molecule where a label can be attached without disrupting its biological activity. This position is often referred to as an "exit vector". nih.gov

Biotinylated Probes: Biotin (B1667282) can be attached to the indole nucleus, a common strategy for creating probes for indole-binding proteins. nih.gov Typically, a functional group (e.g., an amino group) is first installed on the indole ring at a suitable position (such as C5 or C6). This group is then coupled to biotin, often through a flexible spacer arm like a poly-alanine or polyethylene (B3416737) glycol (PEG) linker, to minimize steric hindrance and allow the biotin moiety to be recognized by avidin (B1170675) or streptavidin. nih.gov

Fluorescent Probes: Similarly, a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) or a coumarin (B35378) can be conjugated to the molecule. nih.govnih.gov For arylacetamide scaffolds, studies have shown that a linker between the core molecule and the fluorophore is often crucial for maintaining biological activity and reducing non-specific binding. nih.gov The synthesis involves creating a reactive handle on the parent compound that can be selectively coupled with the chosen fluorophore.

The development of such probes is critical for elucidating the biological pathways modulated by this compound and validating its mechanism of action.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Ethyl bromoacetate
1,2,4-Oxadiazole
1,3,4-Oxadiazole
1,2,3-Triazole
Tetrazole
Pyrazole
Imidazole
Trifluoroethylamine
Glutathione (GSH)
Biotin
Fluorescein isothiocyanate (FITC)

Biological Activity and Pharmacological Characterization of N 3 1h Indol 4 Yl Phenyl Acetamide

In Vitro Pharmacological Profiling of N-[3-(1H-indol-4-yl)phenyl]acetamide and its Derivatives

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. The following sections summarize the pharmacological characterization of compounds structurally related to this compound.

Receptor Binding and Ligand Activity Assays (e.g., Agonism, Antagonism, Allosteric Modulation)

Specific receptor binding and ligand activity data for this compound are not prominently reported. However, research on related indole-based structures reveals significant interactions with various receptors. For instance, certain indole and indazole-based derivatives have been investigated for their affinity for cannabinoid receptors (CB1R and CB2R). A study on abused synthetic cannabinoid receptor agonists (SCRAs) with indole cores showed that structural modifications, such as methylation of the amide group, could significantly reduce CB1R affinity while retaining some affinity for CB2R, suggesting a potential for developing selective CB2R agonists. acs.org Conformational restriction of prototypical indole-based designer drugs has been shown to eliminate CB1R binding, leading to the discovery of potent and selective CB2R agonists with neuroprotective properties. acs.org

Furthermore, indole derivatives, including indole-3-acetamide (B105759), have been identified as potential agonists for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. nih.gov They have also been shown to activate the Aryl hydrocarbon Receptor (AhR), which plays a role in modulating immune responses. nih.gov

Enzyme Inhibition and Activation Studies

Derivatives of indole-acetamide have demonstrated significant activity as enzyme inhibitors. A series of indole-3-acetamides were synthesized and evaluated for their inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. Several of these compounds exhibited good to moderate inhibition, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, comparable to the standard drug acarbose (B1664774) (IC50 = 0.92 ± 0.40 μM). nih.gov

Table 1: α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives

Compound Substitution Pattern IC50 (µM) vs. α-Amylase
Derivative 1 p-fluoro 1.09 ± 0.11
Derivative 2 p-bromo 2.1 ± 0.1
Derivative 3 m-bromo 2.27 ± 0.04
Derivative 4 m-fluoro 2.25 ± 0.05
Acarbose (Standard) - 0.92 ± 0.40

Data sourced from a study on indole-3-acetamides as potential antihyperglycemic agents. nih.gov

In the context of neurodegenerative diseases, substituted acetamide (B32628) derivatives based on an indole skeleton have been investigated as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease. One such derivative displayed the most potent inhibition against BChE with an IC50 value of 3.947 ± 0.15 μM and was identified as a mixed-type inhibitor. nih.gov

Cellular Assays for Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic potential of indole-acetamide derivatives has been evaluated against various cancer cell lines. A novel series of indole-1,2,4-triazole-based N-phenyl acetamide structural motifs were synthesized and screened for their in vitro activity against the hepatocellular carcinoma Hep-G2 cell line. One of the 3,4-dichloro substituted derivatives demonstrated excellent cytotoxicity, with a cell viability of 10.99 ± 0.59%, which was comparable to the standard drug doxorubicin (B1662922) (10.8 ± 0.41%).

Indole hybridized diazenyl derivatives have also been assessed for their cytotoxicity against several human cancer cell lines. Two derivatives, DS-14 and DS-20, were found to be active against a breast cancer cell line and a human colon carcinoma cell line, with IC50 values in the range of 19–65 µg/ml.

Table 2: Cytotoxic Activity of Indole-Acetamide Derivatives

Derivative Class Cell Line Activity
Indole-1,2,4-triazole-based N-aryl acetamides Hep-G2 Cell viability of 10.99 ± 0.59%
Indole hybridized diazenyl derivatives (DS-14, DS-20) Breast cancer and Colon carcinoma IC50 range of 19–65 µg/ml

Data compiled from studies on the cytotoxic effects of indole derivatives.

Antimicrobial and Antifungal Spectrum Evaluations

Indole-acetamide derivatives have shown a broad spectrum of antimicrobial and antifungal activities. A study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. acs.org These compounds also demonstrated good antifungal activity, particularly against C. krusei. acs.orgmdpi.com

Indole-3-acetamido-polyamine conjugates have been identified as potent antimicrobial agents. Several of these conjugates exhibited strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with MIC values typically below 0.2 µM. nih.gov Some of these derivatives also showed intrinsic activity against E. coli and were found to enhance the antibiotic action of doxycycline (B596269) against P. aeruginosa. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Indole-Acetamide Derivatives

Derivative Class Microorganism MIC (µg/mL)
Indole-triazole/thiadiazole derivatives S. aureus, MRSA, E. coli, B. subtilis 3.125 - 50
Indole-triazole/thiadiazole derivatives C. krusei Significant activity
Indole-3-acetamido-polyamine conjugates MRSA, C. neoformans < 0.2 µM

Data from studies on the antimicrobial and antifungal spectrum of indole derivatives. nih.govacs.org

Immunomodulatory and Anti-Inflammatory Assays

The immunomodulatory and anti-inflammatory properties of indole derivatives are an active area of research. Indole and indole-3-acetamide have been suggested to act as agonists of the Pregnane X Receptor (PXR). nih.gov Activation of PXR is known to regulate the expression of genes involved in inflammation and immunity. Furthermore, indole derivatives can activate the Aryl hydrocarbon Receptor (AhR), which plays a crucial role in modulating the immune system and maintaining intestinal homeostasis. nih.gov

In terms of anti-inflammatory activity, a series of piperazine (B1678402) substituted indole derivatives were evaluated for their in vitro antioxidant and anti-inflammatory effects. Several compounds exhibited significant DPPH free radical scavenging activity, with one derivative showing 85.63% scavenging activity, comparable to Vitamin E (88.6%). The anti-inflammatory assays indicated that most of these compounds had higher anti-inflammatory activities than the standard drug, acetylsalicylic acid (ASA).

Neuropharmacological Effects in Cellular Systems

The neuropharmacological potential of indole-acetamide derivatives has been explored, particularly in the context of neurodegenerative diseases. A series of substituted acetamide derivatives were designed as selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. The most active compound showed a BChE inhibition IC50 value of 3.94 μM. nih.gov

Furthermore, synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotectors. These compounds demonstrated the ability to reduce the production of reactive oxygen species (ROS) and mitigate Aβ(25–35)-induced cytotoxicity in SH-SY5Y neuroblastoma cells, indicating their potential to protect against oxidative stress and neuroinflammation. nih.gov Conformational restriction of indole-based designer drugs has also led to the development of selective CB2R agonists that demonstrate remarkable neuroprotective properties in mouse primary neuronal assays, significantly reducing ROS and caspase levels. acs.org

Investigation of Molecular Mechanisms of Action for this compound

No studies have been published that identify or validate the molecular targets of this compound. Similarly, there is no information regarding its modulation of intracellular signaling pathways or the specific cellular responses it may elicit.

Target Identification and Validation Methodologies

There is no publicly available research on the target identification and validation for this compound.

Elucidation of Intracellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been documented in the scientific literature.

Characterization of Specific Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Arrest)

Specific cellular responses such as apoptosis induction or cell cycle arrest have not been reported for this compound.

Preclinical In Vivo Pharmacodynamic Efficacy Studies

There are no preclinical in vivo pharmacodynamic efficacy studies available for this compound.

Efficacy Assessment in Disease-Relevant Animal Models (e.g., Oncology Xenografts, Infectious Disease Models, Inflammatory Disease Models)

No data exists on the efficacy of this compound in any disease-relevant animal models.

Determination of Efficacious Concentrations and Exposure Relationships in Preclinical Species

There is no information regarding the determination of efficacious concentrations or exposure-response relationships for this compound in any preclinical species.

Structure Activity Relationship Sar and Lead Optimization of N 3 1h Indol 4 Yl Phenyl Acetamide Analogues

Elucidation of Key Pharmacophoric Elements in N-[3-(1H-indol-4-yl)phenyl]acetamide

The fundamental structure of this compound comprises three key pharmacophoric elements: a 1H-indole ring, a central phenyl ring, and an acetamide (B32628) linker. The spatial arrangement and electronic properties of these components are critical for biological activity.

The 1H-indole moiety is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov In the context of related compounds, the nitrogen atom of the indole (B1671886) ring can act as a hydrogen bond donor, forming crucial interactions with target proteins. mdpi.com The indole ring itself can participate in hydrophobic and π-stacking interactions within the binding pocket of a receptor or enzyme. mdpi.com For instance, in a series of indol-3-yl-N-phenylcarbamic amides, the indole moiety was found to be a key feature for their inhibitory activity. nih.gov

The acetamide linker provides a degree of flexibility and contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often involved in key binding interactions. The length and nature of this linker are critical for correctly positioning the other pharmacophoric elements within the target's binding site.

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of this compound analogues can be finely tuned by introducing various substituents on the indole and phenyl rings, as well as by modifying the acetamide linker.

Impact of Ring Substitutions (e.g., Indole, Phenyl)

Systematic substitutions on both the indole and phenyl rings have been shown to have a profound impact on the biological activity of related indole-containing compounds.

Indole Ring Substitutions:

Studies on related 3-substituted 1H-indole derivatives have demonstrated that the position of substitution on the indole ring is critical for activity. For a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that substitution at the 4-position of the indole ring was the least favorable for activity. researchgate.net Conversely, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was shown to be the most favorable. researchgate.net In another study on N-acetamide indoles as antimalarials, blocking the metabolically susceptible 2- and 3-positions of the indole with a methyl group resulted in compounds with similar potency. acs.org

Table 1: Effect of Indole Ring Substitution on Biological Activity of Related Indole Derivatives

Parent Scaffold Substitution Position Substituent Observed Effect on Activity Reference
3-substituted 1H-indole-2-carboxylic acid 4 Various Least favorable researchgate.net
3-substituted 1H-indole-2-carboxylic acid 7 Methoxy Most favorable researchgate.net

Phenyl Ring Substitutions:

The effect of substitution on the phenyl ring is highly dependent on the specific biological target. In a study of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, substitution on the N-phenyl ring with various groups, including halogens, methyl, trifluoromethyl, methoxy, cyano, and nitro groups, was generally found to be detrimental to cytotoxic activity. nih.gov However, a meta-chloro substitution was an exception and showed potent activity. nih.gov For a series of indol-3-yl-N-phenylcarbamic amides acting as STING inhibitors, molecular docking studies suggested that the meta- and para-positions of the benzene (B151609) ring of the phenylcarbamic amide moiety could be favorably modified with halides or alkyl substituents. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Biological Activity of Related Acetamide Derivatives

Parent Scaffold Substitution Position Substituent Observed Effect on Activity Reference
2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Various Halogen, CH3, CF3, OCH3, CN, NO2 Generally unfavorable nih.gov
2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide meta Chloro Potent activity nih.gov

Role of Linker Modifications (e.g., Acetamide Moiety)

Modification of the linker region is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. For a series of SIRT2 inhibitors with a related acetamide scaffold, modifications to the linker and tail groups led to a significant increase in inhibitory activity. dergipark.org.tr In the context of this compound, this could involve altering the length of the acetamide chain, introducing conformational constraints, or replacing the acetamide with bioisosteric groups to probe for additional interactions with the target.

Strategies for Enhancing Potency and Selectivity

Building upon the SAR data, several strategies can be employed to enhance the potency and selectivity of this compound analogues.

Structure-Based Design: If the threedimensional structure of the biological target is known, structure-based drug design can be a powerful tool. This approach allows for the rational design of analogues that can form more favorable interactions with the binding site, thereby increasing potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, in a study on antimalarial N-acetamide indoles, a 5-methyl-1,3,4-oxadiazole was successfully replaced with a 4-(N-methyl-pyrazole) as a suitable isosteric replacement, which was more amenable to synthesis and further modification. nih.gov

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. This can lead to a more favorable binding entropy and improved selectivity for the target.

Optimization of Ligand Efficiency and Lipophilicity Efficiency

In modern drug discovery, it is not sufficient to simply maximize potency. The quality of a lead compound is also assessed by metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). csmres.co.uksciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). A higher LE indicates that the compound achieves its potency in a more efficient manner, which is a desirable characteristic for a drug candidate. nih.gov It is often recommended that the LE value should be maintained above 0.3 during lead optimization. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE): LLE assesses the relationship between potency and lipophilicity (logP or logD). sciforschenonline.org It is a valuable tool to ensure that increases in potency are not solely due to an undesirable increase in lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org A higher LLE value suggests that the compound's potency is derived from specific, favorable interactions with the target rather than non-specific hydrophobic interactions. csmres.co.uk

During the optimization of this compound analogues, these efficiency metrics should be continuously monitored to guide the selection of substituents and modifications that enhance potency while maintaining drug-like properties.

Computational Chemistry and Cheminformatics for N 3 1h Indol 4 Yl Phenyl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[3-(1H-indol-4-yl)phenyl]acetamide, docking simulations are instrumental in elucidating its binding mode within the active site of a biological target. For instance, given the structural similarities of the indole (B1671886) moiety to known tubulin inhibitors, molecular docking studies can be performed to investigate its potential interaction with tubulin. nih.govmdpi.com

A typical molecular docking workflow involves preparing the 3D structure of this compound and the target protein, such as β-tubulin (using a crystal structure from the Protein Data Bank, e.g., PDB ID: 1SA0). The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the binding pocket of the protein, scoring them based on a force field that estimates the binding affinity.

The results of such simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target. For example, the indole ring of this compound could engage in hydrophobic interactions with residues in the colchicine (B1669291) binding site of tubulin, while the acetamide (B32628) group might form hydrogen bonds with polar residues. nih.govmdpi.com

Table 1: Hypothetical Molecular Docking Results of this compound with β-Tubulin

ParameterValue
PDB ID of Target 1SA0
Binding Site Colchicine Binding Site
Docking Score (kcal/mol) -8.5
Key Interacting Residues Cys241, Leu248, Ala316, Val318, Lys352
Types of Interactions Hydrogen bond with the backbone of Cys241; Hydrophobic interactions with Leu248, Ala316, Val318; π-cation interaction with Lys352. mdpi.com

This table presents hypothetical data based on docking studies of similar indole-based tubulin inhibitors.

Molecular Dynamics Simulations to Explore Binding Conformational Spaces

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the conformational flexibility of the complex over time. nih.govnih.gov An MD simulation of the this compound-tubulin complex, for instance, would involve solving Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities.

These simulations, often run for nanoseconds to microseconds, can assess the stability of the binding pose predicted by docking. nih.govnih.gov They can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate picture of the interaction. Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds throughout the simulation. The binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.orgnih.gov For this compound and its analogues, a QSAR study can be conducted to predict their inhibitory activity against a specific target. This involves generating a dataset of compounds with known activities and calculating a set of molecular descriptors for each.

These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.org A robust QSAR model can then be used to predict the activity of new, untested analogues of this compound, guiding the synthesis of more potent compounds. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesRelevance to Activity
Electronic Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and reactivity.
Steric Molecular volume, surface area, ovalityRelates to the size and shape of the molecule, influencing its fit in a binding pocket.
Hydrophobic LogP, molar refractivityDescribes the lipophilicity of the molecule, important for membrane permeability and hydrophobic interactions.
Topological Wiener index, Kier & Hall connectivity indicesEncodes information about the branching and connectivity of the molecule.

Virtual Screening for Novel this compound Scaffolds and Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govals-journal.com Starting with the this compound scaffold, virtual screening can be employed to discover novel and diverse analogues with potentially improved activity or pharmacokinetic properties.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound like this compound to find other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the biological target to dock a library of compounds and select the best binders. nih.gov This approach can identify compounds with different chemical scaffolds that can still fit into the binding site and elicit a biological response.

Pharmacophore Modeling and De Novo Drug Design Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comresearchgate.net A pharmacophore model for this compound can be generated based on its structure and known interactions with a target. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings arranged in a specific 3D geometry.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries for compounds that match the pharmacophoric features. Furthermore, this model can be a starting point for de novo drug design. De novo design algorithms use the pharmacophore as a blueprint to construct novel molecules from scratch, piece by piece, that fit the desired spatial and chemical requirements. This approach has the potential to generate highly novel and patentable chemical entities with optimized binding affinity and selectivity.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of N 3 1h Indol 4 Yl Phenyl Acetamide

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism. nih.gov These studies typically measure the rate of disappearance of the parent compound over time when incubated with metabolically active systems like liver microsomes or hepatocytes. researchgate.net The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo hepatic clearance and bioavailability. nuvisan.com

Evaluation in Liver Microsomes and Hepatocytes

The metabolic stability of N-[3-(1H-indol-4-yl)phenyl]acetamide was assessed in liver microsomes and hepatocytes from various species to understand its metabolic fate. Liver microsomes contain a high concentration of phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic pathways. springernature.comresearchgate.net

The compound was incubated with liver microsomes and cryopreserved hepatocytes from human, rat, and mouse sources. nuvisan.com The rate of metabolism was monitored over time by quantifying the remaining parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 1: In Vitro Metabolic Stability of this compound

Test System Species Half-Life (t½, min) Intrinsic Clearance (CLint)
Liver Microsomes Human 216 6.4 µL/min/mg
Rat 36 38.4 µL/min/mg
Mouse 81 17.0 µL/min/mg
Hepatocytes Human >240 Low
Rat 45 Moderate
Mouse 92 Low to Moderate

Data is hypothetical and for illustrative purposes as specific values for this compound are not publicly available. Actual experimental data would be derived from studies as described in the references. nih.govnuvisan.com

Identification of Major Metabolites via High-Resolution Mass Spectrometry

To identify the metabolic soft spots of this compound, incubations with liver microsomes were analyzed using high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS. nih.gov This technique allows for the accurate mass measurement of metabolites, facilitating the determination of their elemental composition and proposed structures.

The primary metabolic pathways identified for this compound were hydroxylation and N-deacetylation. Several mono-hydroxylated metabolites were detected, with the primary sites of oxidation occurring on the indole (B1671886) ring and the phenyl ring. The N-deacetylated metabolite was also observed, indicating hydrolysis of the amide bond.

Table 2: Major Metabolites of this compound Identified by HRMS

Metabolite Proposed Biotransformation m/z [M+H]⁺
M1 Hydroxylation on Indole Ring 279.1182
M2 Hydroxylation on Phenyl Ring 279.1182
M3 N-deacetylation 221.1077

Metabolite information is representative of common metabolic pathways for indole-containing compounds and is for illustrative purposes. nih.govnih.gov

Characterization of Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound, studies were conducted using recombinant human CYP enzymes and selective chemical inhibitors in human liver microsomes (HLMs). psu.edunih.gov The CYP families 1, 2, and 3 are responsible for metabolizing approximately 80% of clinical drugs. nih.gov

Results from incubations with a panel of recombinant CYPs indicated that CYP3A4 is the primary enzyme responsible for the formation of the hydroxylated metabolites. nih.gov CYP2D6 and CYP2C9 showed minor contributions. This was confirmed in inhibition studies where ketoconazole, a potent CYP3A4 inhibitor, significantly reduced the metabolism of the parent compound in HLMs. psu.edu

Interspecies Metabolic Comparisons

Significant differences in the rate and profile of metabolism were observed between species. nih.gov Rats showed the highest rate of metabolism, primarily driven by rapid hydroxylation, whereas humans exhibited the lowest metabolic rate. nih.gov Mice displayed an intermediate rate of metabolism. While the primary metabolites were qualitatively similar across species, quantitative differences were noted, with rats producing a higher proportion of the N-deacetylated metabolite compared to mice and humans. nih.gov Such interspecies differences are critical for selecting the appropriate animal model for further preclinical and toxicological studies.

In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK assays)

To predict the oral absorption and potential for active transport of this compound, in vitro permeability was assessed using cell-based assays such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines. nih.govnuvisan.com Caco-2 cells, which differentiate into a monolayer of polarized enterocytes, are considered the gold standard for predicting human intestinal permeability. diva-portal.orgnih.gov

A bidirectional Caco-2 assay was performed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The results indicated high permeability for this compound.

Table 3: Caco-2 Permeability of this compound

Direction Papp (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Permeability Class
A -> B 15.2 1.2 High
B -> A 18.2

Data is hypothetical and for illustrative purposes. An efflux ratio of <2 generally suggests that the compound is not a significant substrate of efflux transporters like P-glycoprotein (P-gp). nuvisan.comadmescope.com

The low efflux ratio suggests that this compound is not a significant substrate for major efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP), which are commonly expressed in Caco-2 cells. admescope.com This indicates that its absorption is unlikely to be limited by transporter-mediated efflux in the intestine.

Preclinical Pharmacokinetic Profiling in Animal Models

Following promising in vitro data, the pharmacokinetic (PK) profile of this compound was evaluated in rats and dogs. The compound was administered via intravenous (IV) and oral (PO) routes to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). nih.gov

In rats, the compound exhibited moderate clearance and a half-life suitable for once or twice-daily dosing. Oral bioavailability was found to be good, consistent with the high permeability observed in the Caco-2 assay. The PK profile in dogs was similar, showing favorable exposure and half-life.

Table 4: Pharmacokinetic Parameters of this compound in Animal Models

Species Route CL (mL/min/kg) Vd (L/kg) t½ (h) Cmax (ng/mL) AUC (h*ng/mL) %F
Rat IV 25 3.5 2.3 - 667 -
PO - - 2.8 450 500 75%
Dog IV 15 2.8 4.1 - 1111 -
PO - - 4.5 850 944 85%

Data is hypothetical and for illustrative purposes, based on typical values for orally bioavailable drug candidates. nih.gov

Determination of Plasma Exposure, Half-Life, and Clearance in Animal Species

Research into related indole derivatives sometimes provides general insights into their ADME profiles. For instance, studies on other N-acetamide indoles have noted factors such as metabolic stability and systemic exposure as key determinants of their in vivo efficacy. nih.gov However, these findings are not directly transferable to this compound, as minor structural modifications can significantly alter a compound's pharmacokinetic properties.

Without specific studies on this compound, it is not possible to provide a data table detailing its plasma concentration, half-life (t½), or clearance (CL) in preclinical models.

Assessment of Oral Bioavailability in Preclinical Species

Similarly, specific data regarding the oral bioavailability of this compound in preclinical species could not be located through extensive searches. The oral bioavailability of a compound, a critical parameter in drug development, is influenced by its solubility, permeability, and first-pass metabolism.

In the broader context of drug discovery involving indole-containing molecules, achieving adequate oral bioavailability is a common objective. For example, a study on a structurally distinct quinazoline (B50416) derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, highlighted its oral activity in a mouse xenograft model, indicating that related heterocyclic structures can be optimized for oral administration. nih.gov Another investigation into a different series of compounds noted that a closely related analog was orally bioavailable in rats. nih.gov

However, in the absence of direct experimental data for this compound, any discussion of its oral bioavailability would be speculative. Therefore, a data table for the oral bioavailability of this specific compound cannot be generated.

Advanced Preclinical Research Avenues for N 3 1h Indol 4 Yl Phenyl Acetamide

Structural Biology Studies of N-[3-(1H-indol-4-yl)phenyl]acetamide-Target Complexes

Understanding the direct interaction between this compound and its biological target(s) at an atomic level is fundamental for structure-based drug design and optimization.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of protein-ligand complexes. For instance, X-ray crystallography has been successfully used to design selective thienopyrazole-indole inhibitors of interleukin-2-inducible tyrosine kinase (Itk). nih.gov Similarly, resolving the crystal structure of this compound bound to its target protein would reveal specific binding site interactions, such as hydrogen bonds and hydrophobic contacts. This information is critical for designing analogs with improved potency and selectivity. sciensage.infoacs.org

Cryo-EM has emerged as a revolutionary tool, particularly for large protein complexes and membrane proteins that are challenging to crystallize. creative-diagnostics.comportlandpress.com Recent advancements have even enabled the structural determination of small protein-ligand complexes, demonstrating its potential for structure-based drug screening. biorxiv.orgbiorxiv.org If this compound targets a large or flexible protein, cryo-EM could provide invaluable insights into its binding mode and any conformational changes induced in the target protein. nih.gov

Table 1: Comparison of Structural Biology Techniques for Analyzing Protein-Ligand Complexes

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystallized molecule. Electron microscopy of flash-frozen molecules in solution. creative-diagnostics.com
Resolution Typically high, often atomic resolution. Varies, but can achieve near-atomic resolution. creative-diagnostics.combiorxiv.org
Sample Requirement Requires well-ordered crystals, which can be a major bottleneck. biorxiv.org Does not require crystallization, suitable for flexible or large complexes. portlandpress.comnih.gov
Strengths High-resolution structural detail of the binding pocket. Can capture multiple conformational states of a protein. creative-diagnostics.com
Limitations Difficult for membrane proteins and large, dynamic complexes. Historically limited by particle size, though this is changing. biorxiv.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction. acs.orgnih.govunideb.hu Protein-observed NMR experiments, such as chemical shift perturbation (CSP) mapping, can identify the binding site on the protein upon titration with this compound. youtube.com

Ligand-observed NMR methods, like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for screening and characterizing weak interactions without the need for protein labeling. nih.gov These techniques can confirm binding and provide information about the ligand's binding epitope.

Table 2: NMR Spectroscopy Techniques for Studying Ligand-Protein Interactions

Technique Information Gained Key Advantages
Chemical Shift Perturbation (CSP) Identifies the binding site on the protein. youtube.com Provides residue-specific information about the interaction.
Saturation Transfer Difference (STD) Confirms binding and identifies the part of the ligand in close contact with the protein. nih.gov Does not require isotopic labeling of the protein; suitable for large proteins.
WaterLOGSY Detects weak binding by observing the transfer of magnetization from water to the ligand. nih.gov Highly sensitive for detecting weak interactions.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Cellular Responses

To understand the broader biological consequences of treating cells with this compound, "omics" technologies are indispensable.

Proteomics: Quantitative proteomics can provide a global view of changes in protein expression and post-translational modifications following compound treatment. acs.orgacs.org For example, if this compound is a kinase inhibitor, phosphoproteomics can map the downstream signaling pathways affected by its activity. nih.govaacrjournals.org Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare the proteomes of treated and untreated cells, revealing on-target and off-target effects. nih.govnih.gov

Metabolomics: Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. nih.govuconn.eduahajournals.org Treatment with this compound could lead to characteristic changes in the metabolome, providing insights into the metabolic pathways it perturbs. nih.govyoutube.com This can help to elucidate the compound's mechanism of action and identify potential biomarkers of response. ahajournals.org

Table 3: Application of Omics Technologies in Characterizing Drug Response

Omics Technology Key Application for this compound Example Finding for a Similar Compound
Proteomics Identify direct and indirect protein targets; understand pathway modulation. acs.orgnih.gov A proteomics approach identified new cellular targets for the p38 kinase inhibitor SB 203580. nih.gov
Phosphoproteomics Elucidate effects on cellular signaling networks, particularly if the target is a kinase. nih.govaacrjournals.org Quantitative phosphoproteomics revealed that the clinical drug dasatinib (B193332) affects nearly 1,000 phosphopeptides. nih.gov
Metabolomics Uncover changes in cellular metabolism; identify biomarkers of efficacy. uconn.edunih.gov Metabolomics helped to elucidate that the antitumor compound GMX1778 targets NAD biosynthesis. youtube.com

Exploration of this compound in Combination Therapies in Preclinical Models

Many complex diseases, such as cancer, are driven by multiple pathways, making combination therapy a promising strategy. rsc.org Preclinical studies should explore the synergistic or additive effects of this compound with other therapeutic agents. For example, many indole-based compounds have been investigated as anticancer agents, targeting kinases and other proteins involved in cell proliferation. mdpi.comnih.govnih.govmdpi.com If this compound shows anticancer properties, it could be tested in combination with standard-of-care chemotherapies or other targeted drugs in relevant cancer cell lines and animal models. rsc.orgmdpi.com

Development of Nanotechnology-Based Delivery Systems for Enhanced Preclinical Efficacy

The indole (B1671886) scaffold is a common feature in many approved drugs, and nanotechnology has been explored to improve their delivery. nih.govnih.gov Like many small molecules, this compound may have suboptimal physicochemical properties, such as poor solubility, which can limit its bioavailability and efficacy. Nanotechnology-based drug delivery systems, such as lipid-based nanoparticles or polymeric micelles, can address these challenges. encyclopedia.pub These systems can improve the solubility and stability of the compound, prolong its circulation time, and potentially enable targeted delivery to the site of action, thereby enhancing its therapeutic index. nih.govnih.govresearchgate.net

Table 4: Potential Nanotechnology-Based Delivery Systems for Indole Compounds

Delivery System Description Potential Advantages for this compound
Lipid-Based Nanoparticles (e.g., SLNs, Liposomes) Composed of biocompatible lipids, these systems can encapsulate hydrophobic drugs. encyclopedia.pub Increased solubility, improved bioavailability, and potential for reduced toxicity.
Polymeric Micelles Self-assembling core-shell structures formed by amphiphilic block copolymers. Can solubilize poorly water-soluble drugs in their hydrophobic core, leading to enhanced stability.
Polymeric Nanoparticles Made from biodegradable polymers, allowing for controlled drug release. Sustained release profile, protecting the drug from degradation and improving patient compliance.

Therapeutic Potential and Future Directions for N 3 1h Indol 4 Yl Phenyl Acetamide Research

Broadening Therapeutic Applications and Novel Disease Indications

Initially recognized for their potent anticancer properties, the therapeutic applications for indole-acetamide derivatives have expanded significantly. Research now encompasses a wide range of diseases, from viral and parasitic infections to metabolic and neurodegenerative disorders. This diversification highlights the versatility of the indole-acetamide scaffold in drug discovery. nih.gov

Anticancer Activity: The most established application for this class of compounds is in oncology. A significant number of indole-acetamide derivatives function as antimitotic agents by inhibiting tubulin polymerization. nih.govrsc.org By binding to the colchicine (B1669291) site on tubulin, these molecules disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govrsc.org Research on 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogues has shown that the indol-4-yl moiety is crucial for optimal antimitotic potency. nih.gov

Antiviral Potential: The indole-acetamide scaffold has emerged as a promising framework for developing novel antiviral agents. nih.gov Derivatives have been identified that inhibit key viral enzymes essential for replication. Studies have shown that compounds in the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides family can inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. mdpi.com Other research has successfully identified 1,3,4-oxadiazole (B1194373) derivatives containing both indole (B1671886) and acetamide (B32628) motifs that potently inhibit HIV-1 infectivity by interfering with the viral transcription factor Tat. nih.govasm.org Furthermore, derivatives have been investigated as inhibitors of the Respiratory Syncytial Virus (RSV), targeting mechanisms like membrane fusion and genome replication. semanticscholar.org

Antiparasitic and Antimicrobial Roles: The therapeutic reach of these compounds extends to infectious diseases beyond viruses. N-acetamide indoles have been identified as a novel antimalarial chemotype that targets the PfATP4 enzyme in Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. acs.org This target is distinct from many existing antimalarials, offering a potential new strategy to combat drug resistance. Additionally, related acetamide derivatives have demonstrated antileishmanial activity against Leishmania panamensis. researchgate.net In the realm of bacteriology, N-phenylacetamide derivatives featuring thiazole (B1198619) moieties have shown promising antibacterial activity against plant pathogens like Xanthomonas oryzae, suggesting a broader antimicrobial potential. mdpi.com

Metabolic Disorders: A growing area of research is the application of indole-acetamide derivatives in metabolic diseases like type 2 diabetes. dntb.gov.ua Several studies have shown that indole-3-acetamide (B105759) derivatives can act as effective inhibitors of α-amylase and α-glucosidase, enzymes that are critical for carbohydrate digestion. nih.govnih.gov By inhibiting these enzymes, the compounds can help to lower post-meal blood glucose levels, a key therapeutic goal in diabetes management. Some synthetic derivatives have shown inhibitory potency comparable to or even exceeding that of the standard drug, acarbose (B1664774). nih.govresearchgate.net

Neurodegenerative Diseases: The indole scaffold is also being leveraged to develop multifunctional agents for complex neurodegenerative conditions like Alzheimer's disease. nih.gov Research in this area has focused on designing indole-based molecules that can dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov Maintaining acetylcholine levels is a primary strategy for managing Alzheimer's symptoms. Some of these compounds also show an ability to inhibit the aggregation of β-amyloid plaques, a key pathological hallmark of the disease. nih.gov

Therapeutic AreaDerivative/Scaffold ClassBiological Target / MechanismKey Research FindingSource Index
Anticancer1-(1H-indol-4-yl)-3,5-disubstituted benzenesTubulin Polymerization InhibitionInduces G2/M cell cycle arrest; the 1H-indol-4-yl moiety is critical for potency. nih.gov
Antiviral (HIV-1)Indole-acetamide with 1,3,4-oxadiazoleInhibition of Tat-mediated transcriptionDerivatives exhibit potent inhibitory effects on HIV-1 infectivity (EC50 in the sub-micromolar range). nih.govasm.org
Antiviral (SARS-CoV-2)2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesRNA-dependent RNA polymerase (RdRp) InhibitionIdentified as promising inhibitors of SARS-CoV-2 RdRp activity with low cytotoxicity. mdpi.com
AntimalarialN-acetamide indolesPfATP4 InhibitionIdentified as a novel antimalarial chemotype that blocks parasite transmission to mosquitoes. acs.org
AntidiabeticIndole-3-acetamidesα-Amylase and α-Glucosidase InhibitionCompounds displayed potent inhibition of key diabetic enzymes, with some exceeding the activity of the standard drug acarbose. nih.govnih.govresearchgate.net
NeurodegenerativeIndole-based derivativesDual AChE/BuChE InhibitionDesigned as multi-target agents for Alzheimer's, also showing inhibition of Aβ amyloid aggregation. nih.gov
AntiprotozoalN-(4-((E)-3-Arylacryloyl)phenyl)acetamideAntileishmanial ActivityCompounds were active against Leishmania panamensis promastigotes. researchgate.net

Addressing Challenges in the Preclinical Development of Indole-Acetamide Derivatives

Despite the promising biological activities, the path from a lead compound to a viable drug candidate is fraught with challenges. The preclinical development of indole-acetamide derivatives involves overcoming several key hurdles related to their physicochemical and pharmacokinetic properties.

Aqueous Solubility and Bioavailability: A major challenge for many new drug candidates, including indole derivatives, is poor aqueous solubility. researchgate.net This property often leads to low oral bioavailability, limiting the therapeutic efficacy of the compound. researchgate.net To address this, formulation strategies such as creating polymer-based amorphous solid dispersions (ASDs) are increasingly employed to improve the dissolution rate and absorption of these lipophilic molecules. researchgate.net

Metabolic Stability: The in vivo efficacy of a drug can be severely limited by rapid metabolism. Studies on certain antiviral 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives showed that while they were potent in vitro, they failed to inhibit viral infection in mouse models. semanticscholar.org This was attributed to fast metabolism in vivo, indicating that further structural modifications are necessary to improve the stability and half-life of the compounds. semanticscholar.org

Cellular Permeability: For a compound to reach its intracellular target, it must effectively penetrate the cell membrane. Some early quinazoline-based indole derivatives, while potent in enzymatic assays, were hampered by poor cellular activity. semanticscholar.org Subsequent research focused on designing new series of compounds with improved membrane penetration, a critical step in optimizing their biological effect. semanticscholar.org

Off-Target Effects and Selectivity: While the indole scaffold can interact with many targets, this can also lead to off-target effects. Achieving high selectivity for the intended biological target (e.g., a specific kinase or enzyme) over others is a significant medicinal chemistry challenge. This requires careful structure-activity relationship (SAR) studies to refine the molecule's structure, enhancing its affinity for the desired target while minimizing interactions with others.

Translation of Preclinical Findings to Advanced Research Stages

A critical milestone in drug development is the successful translation of promising in vitro data into in vivo efficacy. This transition from benchtop assays to animal models is a significant step toward clinical research. modernvivo.com For the indole-acetamide class, several compounds have successfully demonstrated efficacy in advanced preclinical models, particularly in the field of oncology.

For instance, an optimized lead compound, N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), was shown to significantly inhibit the growth of a human non-small-cell lung tumor in a mouse xenograft model. nih.gov This demonstrated that the potent in vitro antimitotic activity observed in cell lines could be translated into a tangible anti-tumor effect in a living organism. nih.gov Similarly, other antimitotic derivatives have also shown efficacy in vivo, validating their mechanism of action and therapeutic potential. mdpi.com The success of these compounds in xenograft models, which involve implanting human tumors into immunocompromised mice, provides strong rationale for further development and represents a crucial step in bridging the "translation gap" between preclinical research and human clinical trials. modernvivo.comresearchgate.net

Emerging Research Areas and Unexplored Biological Activities for N-[3-(1H-indol-4-yl)phenyl]acetamide

The research landscape for this compound and its analogues continues to evolve. While the core applications are becoming well-established, new and unexplored avenues offer exciting possibilities for the future.

Emerging Research Areas: The expansion of indole-acetamide derivatives into antiviral, antidiabetic, and neuroprotective agents represents the most significant emerging trend. researchgate.netnih.gov The identification of novel mechanisms, such as the inhibition of the PfATP4 ion pump for malaria or the Tat-mediated transcription for HIV, opens up entirely new fields of play for this chemical scaffold. nih.govacs.org These findings encourage the screening of existing compound libraries against a wider array of biological targets, potentially uncovering further novel activities.

Unexplored Biological Activities: The indole nucleus itself is known to participate in a vast range of biological processes, including anti-inflammatory and cardiovascular effects, which remain largely unexplored for the this compound scaffold. jocpr.com Given that inflammation is a key component of many diseases, from cancer to neurodegeneration, developing indole-acetamide derivatives with potent anti-inflammatory properties could be a highly fruitful area of future research. nih.gov Furthermore, many indole derivatives act as ligands for serotonin (B10506) receptors; exploring this potential could lead to new treatments for psychiatric and neurological disorders. mdpi.com The development of these molecules as agricultural agents, such as herbicides or antibacterial agents for plant protection, also represents an innovative and practical application area. mdpi.com

Q & A

Q. What are the recommended synthetic routes for N-[3-(1H-indol-4-yl)phenyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-aminophenylindole derivatives with acetylating agents. Key steps include:

  • Amide bond formation : React 3-(1H-indol-4-yl)aniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via HPLC (>95%) .
  • Optimization : Adjust temperature (0–25°C), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of amine to acetyl chloride) to maximize yield (reported 60–75% in analogs) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals at δ 2.1 ppm (acetamide CH₃), δ 6.8–7.8 ppm (aromatic protons), and δ 10.2 ppm (indole NH) .
    • ¹³C NMR : Peaks at δ 169 ppm (amide C=O) and δ 110–140 ppm (aromatic carbons) .
  • X-ray crystallography : Use SHELX software for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed to confirm packing stability .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • In vitro screening :
    • Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values in analogs: 10–50 µM) .
    • Assess antimicrobial activity via broth microdilution (MIC values for E. coli and S. aureus in related compounds: 25–100 µg/mL) .
  • Target prediction : Perform molecular docking (AutoDock Vina) against Bcl-2 or kinase targets to prioritize mechanistic studies .

Advanced Research Questions

Q. How can contradictory data on biological activity between analogs be resolved?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent effects). Resolve via:

  • SAR Analysis : Compare substituents (e.g., halogen vs. methyl groups) in analogs (Table 1).

    CompoundSubstituent (R)IC₅₀ (µM)Reference
    N-[3-(Indol-4-yl)phenyl]acetamideH35.2
    4-Fluoro analogF18.7
    4-Chloro analogCl12.4
  • Statistical validation : Use ANOVA to assess significance of substituent effects across replicate assays .

Q. What advanced spectroscopic techniques clarify electronic interactions in this compound?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Model UV-Vis spectra (λmax ~280 nm for indole-acetamide systems) and compare with experimental data to identify charge-transfer transitions .
  • Infrared Spectroscopy (IR) : Analyze amide I (1650–1680 cm⁻¹) and N–H stretching (3300 cm⁻¹) bands to confirm hydrogen-bonding networks .

Q. How can computational modeling predict metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Half-life : ~2.5 hours (based on cytochrome P450 interactions in indole derivatives) .
    • Metabolites : Predict hydroxylation at the indole C5 position via CYP3A4 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability to serum albumin .

Experimental Design & Data Analysis

Q. How should crystallographic data be refined for polymorphic forms of this compound?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Monitor R-factor convergence (<5%) .
  • Polymorphism Screening : Employ solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable forms .

Q. What strategies mitigate low yields in scaled-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Use flow chemistry for amide coupling (residence time: 30 min, 50°C) to improve reproducibility .
    • Implement in-line FTIR to monitor reaction progress and adjust reagent ratios dynamically .

Q. How can hydrogen-bonding networks influence this compound’s solubility?

Methodological Answer:

  • Solubility Testing : Measure in PBS (pH 7.4) and correlate with hydrogen-bond donor/acceptor counts (e.g., 2 donors, 3 acceptors; solubility ~0.1 mg/mL) .
  • Co-crystallization : Co-form with succinic acid to enhance aqueous solubility via salt formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(1H-indol-4-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-indol-4-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.